N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide
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Overview
Description
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]BUTANAMIDE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]BUTANAMIDE typically involves multiple steps:
Construction of the Benzimidazole Ring: This is usually achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Formation of the Pyridinyl Butanamide Moiety: This involves the reaction of appropriate aldehydes or ketones with suitable amines under controlled conditions.
Coupling of the Two Moieties: The final step involves coupling the benzimidazole derivative with the pyridinyl butanamide under specific reaction conditions to yield the target compound.
Chemical Reactions Analysis
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]BUTANAMIDE undergoes various chemical reactions:
Scientific Research Applications
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]BUTANAMIDE is compared with other benzimidazole derivatives:
Properties
Molecular Formula |
C25H26N4O3 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)butanamide |
InChI |
InChI=1S/C25H26N4O3/c1-17-14-19(30)16-24(32)29(17)13-7-12-23(31)26-22(15-18-8-3-2-4-9-18)25-27-20-10-5-6-11-21(20)28-25/h2-6,8-11,14,16,22,30H,7,12-13,15H2,1H3,(H,26,31)(H,27,28) |
InChI Key |
PLYYJXHJEUESFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCCC(=O)NC(CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
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